Cas no 902815-49-0 ((3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanone)

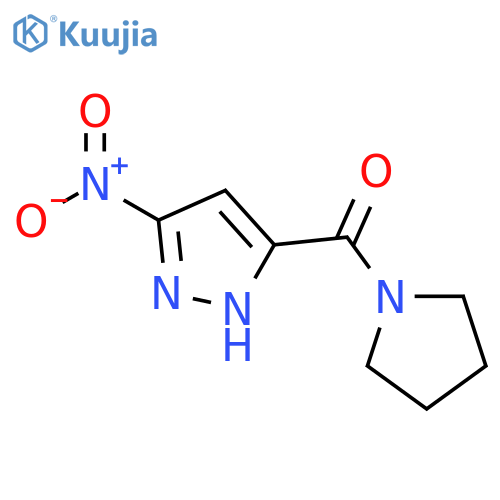

902815-49-0 structure

商品名:(3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanone

CAS番号:902815-49-0

MF:C8H10N4O3

メガワット:210.190001010895

CID:5229367

(3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanone 化学的及び物理的性質

名前と識別子

-

- (3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanone

- 3-nitro-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole

-

- インチ: 1S/C8H10N4O3/c13-8(11-3-1-2-4-11)6-5-7(10-9-6)12(14)15/h5H,1-4H2,(H,9,10)

- InChIKey: SIIVESSDNTUNKD-UHFFFAOYSA-N

- ほほえんだ: C(C1NN=C([N+]([O-])=O)C=1)(N1CCCC1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

(3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD516961-1g |

(3-Nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone |

902815-49-0 | 97% | 1g |

¥1477.0 | 2024-04-17 | |

| Ambeed | A104434-5g |

(3-Nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone |

902815-49-0 | 97% | 5g |

$645.0 | 2024-04-16 | |

| Ambeed | A104434-1g |

(3-Nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone |

902815-49-0 | 97% | 1g |

$215.0 | 2024-04-16 | |

| Crysdot LLC | CD11021364-5g |

(3-Nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone |

902815-49-0 | 97% | 5g |

$639 | 2024-07-19 | |

| Crysdot LLC | CD11021364-10g |

(3-Nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone |

902815-49-0 | 97% | 10g |

$1062 | 2024-07-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD516961-5g |

(3-Nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone |

902815-49-0 | 97% | 5g |

¥4431.0 | 2024-04-17 | |

| Chemenu | CM529001-5g |

(3-Nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone |

902815-49-0 | 97% | 5g |

$632 | 2024-07-20 | |

| Chemenu | CM529001-1g |

(3-Nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone |

902815-49-0 | 97% | 1g |

$213 | 2024-07-20 |

(3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanone 関連文献

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

902815-49-0 ((3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanone) 関連製品

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:902815-49-0)(3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanone

清らかである:99%/99%

はかる:1g/5g

価格 ($):194.0/580.0